molecular formula C7H16NNaO5S B218307 5-Fluoroarachidonic acid CAS No. 109522-28-3

5-Fluoroarachidonic acid

Cat. No.: B218307
CAS No.: 109522-28-3
M. Wt: 322.5 g/mol
InChI Key: YNYCTHOFPFNXMS-KABLSXSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroarachidonic Acid is a fluorinated analog of arachidonic acid, a key polyunsaturated fatty acid found abundantly in brain phospholipids . This research compound is designed for use in studying upregulated arachidonic acid metabolism, particularly in the context of neuroinflammation and excitotoxicity associated with conditions such as Alzheimer's disease, bipolar disorder, and stroke . Its primary research value lies in its application as a stable tracer for lipid metabolism. Arachidonic acid derivatives are known to be preferentially incorporated into specific brain phospholipids, such as choline glycerophospholipid and phosphatidylinositol . The fluorinated version, this compound, has been shown to follow a similar incorporation pattern, making it a valuable tool for probing the arachidonic acid cascade in vivo . Researchers can use it to track phospholipid turnover and the production of various lipid mediators. Furthermore, this compound serves as a crucial precursor for developing positron-emitting tracers like 18F-FAA for Positron Emission Tomography (PET) imaging, offering a longer radioactive half-life compared to 11C-labeled tracers for improved imaging of neuroinflammatory processes . The mechanism of action involves its incorporation into cell membranes and subsequent metabolism via enzymes like cyclooxygenase and lipoxygenase, which are part of the complex "arachidonic acid cascade" . This makes it an essential tool for neuroscientists and biochemists investigating inflammatory pathways, signal transduction, and the role of lipids in brain physiology and disease. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109522-28-3

Molecular Formula

C7H16NNaO5S

Molecular Weight

322.5 g/mol

IUPAC Name

(5E,8Z,11Z,14Z)-5-fluoroicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-13,16H,2-5,8,11,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,19-16+

InChI Key

YNYCTHOFPFNXMS-KABLSXSFSA-N

SMILES

CCCCCC=CCC=CCC=CCC=C(CCCC(=O)O)F

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C(\CCCC(=O)O)/F

Canonical SMILES

CCCCCC=CCC=CCC=CCC=C(CCCC(=O)O)F

Synonyms

5-FAA
5-fluoroarachidonic acid
5-fluorotetraenoic acid

Origin of Product

United States

Synthetic Methodologies for 5 Fluoroarachidonic Acid and Its Analogs

Modulation of Leukotriene Production (e.g., Leukotriene C4)

Leukotrienes are a major class of eicosanoids produced via the 5-LOX pathway and are potent mediators of inflammation. wikipedia.orgnih.gov Studies investigating the effect of 5-F-AA on leukotriene production have yielded intriguing results. In mouse peritoneal macrophages, treatment with 20 microM 5-F-AA led to a 1.5 to 1.8-fold increase in the release of leukotriene C4 (LTC4) compared to control cells. nih.gov This is in stark contrast to the effect of 6-F-AA, which under the same conditions, caused a 30 to 35% decrease in LTC4 release. nih.gov

The preferential generation of LTC4 is a known characteristic of certain immune cells like eosinophils. nih.gov The finding that 5-F-AA can enhance LTC4 production suggests a specific modulation of the enzymatic machinery downstream of 5-LOX, such as LTC4 synthase.

Compound (at 20 µM)Effect on Leukotriene C4 (LTC4) Release in Macrophages
5-Fluoroarachidonic Acid (5-F-AA) 1.5 to 1.8 times more LTC4 released than control nih.gov
6-Fluoroarachidonic Acid (6-F-AA) 30% to 35% less LTC4 released than control nih.gov

Impact on the Arachidonic Acid Cascade

The arachidonic acid cascade is a complex network of enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, that produce a wide array of bioactive lipids. caymanchem.commdpi.com The release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) is the initial and rate-limiting step in this cascade. wikipedia.orgcvphysiology.com

5-F-AA, by competing with and inhibiting enzymes within this cascade, can significantly alter the profile of eicosanoids produced. core.ac.uknih.gov Its ability to be incorporated into cellular phospholipids in a manner similar to arachidonic acid allows it to directly enter the metabolic pool and influence the cascade from within. nih.gov Furthermore, the biotransformation of 5-F-AA by other enzymes in the cascade, such as its conversion to 5-fluoro-12-hydroxyeicosatetraenoic acid (5F-12-HETE) by human platelets, demonstrates its integration into the broader metabolic network. jst.go.jp

Phospholipase and Lipid Metabolism Interactions

Incorporation into Cellular Phospholipid Pools

5-Fluoroarachidonic acid (5-F-AA), a fluorinated analogue of arachidonic acid (AA), demonstrates the ability to be incorporated into the phospholipid pools of various cell types. This process is fundamental to its subsequent metabolic fate and biological activities.

In studies involving mouse peritoneal macrophages, 5-F-AA was found to be efficiently incorporated into cellular phospholipids. nih.gov This incorporation is a critical step, as the release of AA from membrane phospholipids by phospholipase A2 is a key regulatory point in the generation of eicosanoids. The enzymes responsible for the incorporation of fatty acids into phospholipids, such as acyl-CoA synthetases and acyl-CoA:lysophospholipid acyltransferases, recognize and process 5-F-AA, indicating that the fluorine substitution at the 5-position does not completely hinder these enzymatic activities. snmjournals.org

Further research using 20-fluoroarachidonic acid (a related compound with fluorine at the 20-position) in mice showed that the fluorinated analogue was preferentially incorporated into specific phospholipid classes, namely phosphatidylinositol and choline (B1196258) glycerophospholipids. snmjournals.org This preferential incorporation pattern is similar to that observed for natural arachidonic acid. snmjournals.org The incorporation into these specific pools is significant as these phospholipids are major sources of AA for signal transduction pathways.

The process of incorporation into and remodeling between different phospholipid classes is a dynamic one, regulated by enzymes like CoA-independent transacylase. nih.gov The cellular levels of arachidonic acid itself can influence the rate of this remodeling. nih.gov While direct studies on 5-F-AA's effect on this specific enzyme are limited, its ability to be incorporated into phospholipids suggests it enters this dynamic cycle.

The following table summarizes the key findings related to the incorporation of fluorinated arachidonic acid analogues into cellular phospholipids:

Cell Type/ModelFluorinated AnalogueKey Findings
Mouse Peritoneal MacrophagesThis compound (5-F-AA)Efficiently incorporated into cellular phospholipids. nih.gov
Unanesthetized Mice (in vivo)20-Fluoroarachidonic acidPreferentially incorporated into phosphatidylinositol and choline glycerophospholipids, similar to natural arachidonic acid. snmjournals.org
Human Monocytes and U937 CellsArachidonic Acid (for comparison)Incorporation and remodeling are regulated by cellular AA levels and CoA-independent transacylase activity. nih.gov

Modulation of Arachidonic Acid Distribution within Lipid Classes

This compound not only gets incorporated into cellular lipids but can also influence the distribution of natural arachidonic acid among different lipid classes.

In competition experiments using [14C]-labeled arachidonic acid ([14C]-AA), 5-F-AA was observed to modify the distribution profile of [14C]-AA within various lipid classes in a manner similar to that of unlabeled arachidonic acid itself. nih.gov This suggests that 5-F-AA can compete with AA for the enzymatic machinery involved in lipid metabolism and distribution.

In contrast, a related compound, 6-fluoroarachidonic acid (6-F-AA), exhibited a different behavior. 6-F-AA led to a more significant incorporation of [14C]-AA into the neutral lipid fraction at the expense of the phospholipid fraction when compared to both AA and 5-F-AA. nih.gov This highlights the subtle but important influence of the fluorine atom's position on the fatty acid backbone on its biochemical interactions.

The ability of 5-F-AA to mimic arachidonic acid in its influence on lipid distribution underscores its potential as a tool to study and modulate arachidonic acid metabolism. nih.govnih.gov The distribution of arachidonic acid into different lipid pools, such as phospholipids, triglycerides, and cholesterol esters, is a crucial aspect of cellular lipid homeostasis and signaling.

The table below contrasts the effects of 5-F-AA and 6-F-AA on the distribution of radiolabeled arachidonic acid:

CompoundEffect on [14C]-Arachidonic Acid Distribution
This compound (5-F-AA)Modifies the distribution profile in a way similar to unlabeled arachidonic acid. nih.gov
6-Fluoroarachidonic acid (6-F-AA)Produces a more significant incorporation into the neutral lipid fraction at the expense of the phospholipid fraction. nih.gov

Biotransformation Pathways (e.g., 5-Fluoro-12-hydroxyeicosatetraenoic acid formation)

Once incorporated into cells, this compound can undergo enzymatic biotransformation, leading to the formation of novel fluorinated metabolites.

A significant biotransformation pathway for 5-F-AA involves the action of the 12-lipoxygenase (12-LOX) enzyme. When incubated with human platelets, which are rich in 12-LOX, 5-F-AA is converted to 5-fluoro-12-hydroxyeicosatetraenoic acid (5F-12-HETE). jst.go.jp This conversion demonstrates that 5-F-AA can serve as a substrate for lipoxygenase enzymes, which are key players in the arachidonic acid cascade. The formation of 5F-12-HETE is analogous to the conversion of arachidonic acid to 12-hydroxyeicosatetraenoic acid (12-HETE) by the same enzyme. jst.go.jpwikipedia.org

The formation of 5F-12-HETE indicates that the fluorine atom at the 5-position does not prevent the enzymatic abstraction of a hydrogen atom at the 10-position and the subsequent insertion of oxygen at the 12-position by 12-LOX. This metabolic pathway opens up the possibility of generating a new class of fluorinated signaling molecules with potentially unique biological activities.

While the formation of 5F-12-HETE is a documented biotransformation, it is likely that 5-F-AA can be metabolized by other enzymes in the arachidonic acid cascade as well. For instance, cyclooxygenases (COX) and other lipoxygenases (e.g., 5-LOX) could potentially metabolize 5-F-AA, leading to a variety of fluorinated eicosanoid-like molecules. However, the specific products of these potential pathways require further investigation.

The following table details the known biotransformation of this compound:

SubstrateEnzymeProductCell Type/System
This compound12-Lipoxygenase (12-LOX)5-Fluoro-12-hydroxyeicosatetraenoic acid (5F-12-HETE) jst.go.jpHuman Platelets jst.go.jp

Mechanistic Studies and Cellular Signal Transduction Involving 5 Fluoroarachidonic Acid

Effects on Intracellular Signaling Pathways

The introduction of 5-fluoroarachidonic acid into cellular systems triggers a cascade of signaling events, offering a window into the complex regulatory networks controlled by fatty acids. Of particular interest is its impact on the mitogen-activated protein kinase (MAPK) pathways, which are central to a wide array of cellular processes including proliferation, differentiation, and apoptosis.

Investigation of Mitogen-Activated Protein Kinase Activation (e.g., p38 phosphorylation)

Arachidonic acid is known to stimulate the dual phosphorylation and activation of p38 MAPK. researchgate.net Studies have shown that this activation is transient, concentration-dependent, and can be independent of AA metabolism by cyclooxygenase or lipoxygenase pathways. researchgate.netthno.org In this context, fluorinated analogs of AA, such as 20-fluoroarachidonic acid, have been utilized to probe these mechanisms. Research on 20-[¹⁸F]fluoroarachidonic acid ([¹⁸F]-FAA) in astrocytes demonstrated that fluorination at the ω-position did not significantly alter its ability to induce p38 phosphorylation, suggesting that the core structure of arachidonic acid is the primary driver of this signaling event. researchgate.netnih.govescholarship.org This finding is crucial as it validates the use of fluorinated AA analogs as reliable probes for studying AA-mediated signaling. researchgate.net

The activation of p38 MAPK by arachidonic acid has been observed in various cell types, including HeLa cells, HL60 cells, human neutrophils, and human umbilical vein endothelial cells. researchgate.net This signaling cascade can involve upstream kinases such as apoptosis signal-regulating kinase 1 (ASK1) and is often dependent on protein kinase C (PKC). thno.orgnih.gov The ability of non-metabolizable AA analogs to induce p38 phosphorylation underscores that the fatty acid itself, rather than its eicosanoid metabolites, can directly trigger this signaling pathway. thno.org

Cellular Assays and Functional Readouts

The unique properties of this compound make it an invaluable tool in a variety of cellular assays designed to assess its biological effects and to understand the broader implications of eicosanoid signaling.

Assessment of Cellular Responses to this compound Exposure in Research Contexts

In research settings, the exposure of cells to 5-F-AA has yielded significant insights into the regulation of the arachidonic acid cascade. For instance, in studies using mouse peritoneal macrophages, 5-F-AA was shown to have a distinct effect on leukotriene C4 (LTC4) production compared to its isomer, 6-fluoroarachidonic acid (6-F-AA). nih.gov While 6-F-AA inhibited LTC4 release, macrophages treated with 20 µM 5-F-AA released 1.5 to 1.8 times more LTC4 than control cells. nih.gov This highlights the specific and potent modulatory effects of 5-F-AA on the 5-lipoxygenase pathway. nih.gov

Furthermore, competition experiments with radiolabeled arachidonic acid revealed that 5-F-AA mimicked the behavior of natural AA in its distribution within cellular lipid classes, indicating that it is recognized and processed by similar enzymatic machinery. nih.gov Such cellular assays are crucial for characterizing the bioactivity of fatty acid analogs and for understanding their potential to perturb cellular homeostasis. The use of radiolabeled versions, such as 20-[¹⁸F]fluoroarachidonic acid, in positron emission tomography (PET) imaging allows for the visualization of its uptake and distribution in vivo, providing further data on its metabolic fate. researchgate.netsnmjournals.orgnih.gov

Cellular Responses to Fluoroarachidonic Acid Analogs
CompoundCell TypeConcentrationObserved EffectReference
This compound (5-F-AA)Mouse Peritoneal Macrophages20 µM1.5 to 1.8-fold increase in LTC4 release nih.gov
6-Fluoroarachidonic acid (6-F-AA)Mouse Peritoneal Macrophages20 µM30-35% decrease in LTC4 release nih.gov
20-Fluoroarachidonic acidAstrocytesN/AInduced p38 phosphorylation similar to AA researchgate.netnih.gov

Methodologies for Evaluating Eicosanoid-Mediated Signaling Perturbations

Evaluating the perturbations in eicosanoid-mediated signaling caused by compounds like 5-F-AA involves a suite of sophisticated analytical techniques. A cornerstone of this evaluation is the direct measurement of eicosanoid products. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the sensitive and specific quantification of a wide array of lipid mediators. nih.gov This technique is essential for determining how a compound like 5-F-AA alters the metabolic flux through the various branches of the arachidonic acid cascade. nih.govcaymanchem.com

To assess the impact on intracellular signaling pathways, researchers employ methods such as Western blotting to detect the phosphorylation status of key signaling proteins like p38 MAPK and ERK1/2. researchgate.netnih.gov The activation of these kinases serves as a readout for the engagement of specific signaling cascades. Furthermore, the use of radiolabeled fatty acids in cellular uptake and incorporation assays provides valuable information on how these analogs compete with and are metabolized by the cell. nih.govsnmjournals.org Advanced microscopy techniques, including the use of green fluorescent protein (GFP)-tagged enzymes, can visualize the intracellular movement of key proteins in the eicosanoid pathway in response to stimuli. balsinde.org

Probing Arachidonic Acid Pathway Dysregulation in Cell Models

This compound and its analogs are instrumental in studying the dysregulation of the arachidonic acid pathway in various cell models of disease. The arachidonic acid cascade is frequently altered in inflammatory conditions and cancer. dovepress.com

For example, 5-F-AA and 6-F-AA have been identified as effective inhibitors of 5-lipoxygenase in vitro. nih.govresearchgate.net The 5-lipoxygenase pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators. caymanchem.com By using these fluorinated analogs, researchers can probe the consequences of inhibiting this pathway in cell models of inflammation. The differential effects of 5-F-AA and 6-F-AA on leukotriene production in macrophages provide a clear example of how these tools can be used to dissect the specific roles of different metabolic routes. nih.gov

Application As a Biochemical Probe in Research Models

In Vitro Model Systems for Studying 5-Fluoroarachidonic Acid Metabolism

In vitro systems, including isolated cell lines and tissue preparations, provide a controlled environment to dissect the metabolic fate and cellular effects of this compound. These models are instrumental in understanding the fundamental mechanisms of its action.

Isolated Cell Line Studies

Various cell lines have been employed to investigate how this compound is metabolized and how it influences cellular processes.

Mouse Peritoneal Macrophages: Studies using mouse peritoneal macrophages have shown that these cells can incorporate this compound into their cellular phospholipids (B1166683). nih.gov When treated with 20 microM 5-F-AA, these macrophages released 1.5 to 1.8 times more leukotriene C4 (LTC4) upon stimulation compared to control cells. nih.gov In competition experiments with radiolabeled arachidonic acid ([14C]-AA), 5-F-AA influenced the distribution of [14C]-AA within different lipid classes in a manner similar to arachidonic acid itself. nih.gov This suggests that 5-F-AA is processed in a way that is analogous to its natural counterpart within these immune cells. nih.gov Macrophages are crucial in inflammatory responses, and their metabolism of arachidonic acid leads to the production of various signaling molecules. mdpi.com

Rat Basophilic Leukaemia Cells (RBL-2H3): RBL-2H3 cells, derived from a chemically induced basophilic leukemia in rats, are widely used in allergy research because they respond strongly to IgE. addexbio.comwikipedia.org These cells are a valuable model for studying the 5-lipoxygenase pathway. Research has demonstrated that 5-fluoro-arachidonic acid is an effective inhibitor of 5-lipoxygenase in vitro in rat basophilic leukaemia cells. nih.govresearchgate.net

HeLa Cells and HL60 Cells: The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying myeloid cell differentiation. nih.gov These cells can be induced to differentiate into mature granulocytes or monocytes, making them useful for investigating the role of arachidonic acid metabolism in these processes. frontiersin.org Both HeLa cells and HL60 cells have been used in studies involving fluorinated arachidonic acid to explore cell type-specific activation of cellular signaling pathways. dntb.gov.ua

Tissue Homogenate and Cell-Free System Applications

Tissue homogenates and cell-free systems offer a simplified approach to study specific enzymatic reactions without the complexity of intact cells. These systems are particularly useful for identifying the enzymes involved in the metabolism of this compound and for characterizing the resulting metabolites. They allow for the direct assessment of enzyme activity and the effects of inhibitors in a controlled setting. For instance, the metabolism of 5-fluorouracil (B62378), another fluorinated compound, has been studied in cell-free systems to understand its mechanism of action. nih.gov

In Vivo Animal Model Investigations Utilizing Fluoroarachidonic Acid Probes

Animal models are indispensable for understanding the systemic effects and potential diagnostic applications of fluoroarachidonic acid probes in a living organism.

Pharmacokinetic and Biodistribution Studies in Animal Models

Pharmacokinetic studies trace the absorption, distribution, metabolism, and excretion of a compound. In mice, the in vivo pharmacokinetics of a non-radioactive 19F-labeled 20-fluoroarachidonic acid (¹⁹F-FAA) were investigated by intravenous infusion. nih.gov The concentration of FAA in the plasma increased in a dose-dependent manner. nih.gov Stability studies have shown that radiolabeled FAA is stable in formulation and in mouse serum. snmjournals.org For example, ¹⁸F-FAA was found to be over 99% pure after 2 hours in mouse serum at 37°C. snmjournals.org

Biodistribution studies reveal where the compound accumulates in the body. Following intravenous injection in mice, the highest uptake of ¹⁸F-FAA is typically observed in the liver and kidneys. snmjournals.org

Table 1: Biodistribution of ¹⁸F-FAA in rhApoE4 Mice

OrganSUVmean at 22.5 minSUVmean at 42.5 min
Brain0.44 ± 0.050.51 ± 0.06
Liver3.42 ± 0.253.19 ± 0.26
Kidney1.96 ± 0.281.80 ± 0.25
Muscle0.43 ± 0.070.46 ± 0.09

Data adapted from a 2022 study on rhApoE4 mice and represents the mean standardized uptake value (SUVmean) ± standard deviation. snmjournals.org

Brain Lipid Metabolism and Fatty Acid Uptake in Neurological Research Models

Fluorinated arachidonic acid probes are particularly valuable in neuroscience for studying brain lipid metabolism. Arachidonic acid is highly concentrated in brain phospholipids and its release is a key signaling event. nih.gov Dysregulation of its metabolism is implicated in neurodegenerative diseases like Alzheimer's. nih.gov

ApoE Mouse Models: The apolipoprotein E (ApoE) gene is a major genetic risk factor for late-onset Alzheimer's disease. nih.gov The ApoE4 variant, in particular, is associated with altered brain lipid metabolism. nih.govnih.gov Studies using humanized ApoE4 targeted-replacement (ApoE4-TR) mice have utilized 20-[¹⁸F]-fluoroarachidonic acid ([¹⁸F]-FAA) to visualize and quantify arachidonic acid uptake and metabolism in the brain via positron emission tomography (PET). nih.govresearchgate.net These studies have demonstrated that the fluorinated probe is taken up by the brain and that its incorporation can be measured to reflect metabolic activity. nih.gov The brain incorporation coefficient (K*) of [¹⁸F]-FAA can be estimated using dynamic PET imaging. nih.govresearchgate.net Research has shown that the fluorination of arachidonic acid at the ω-position does not significantly alter its biochemical role in astrocytes. nih.gov Furthermore, studies have used ¹⁸F-FAA in ApoE mouse models to investigate the effects of dietary interventions, such as docosahexaenoic acid (DHA) supplementation, on the brain uptake of polyunsaturated fatty acids. snmjournals.org

Use in Imaging Neuroinflammation and Related Pathologies in Animal Models

Neuroinflammation is a key feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. thno.orgnih.govmichaeljfox.orgiaea.org Upregulated arachidonic acid metabolism is a hallmark of neuroinflammation. nih.govresearchgate.net PET imaging with radiolabeled probes that target neuroinflammatory processes offers a non-invasive way to monitor disease progression and response to therapy. thno.orgmichaeljfox.orgiaea.org

Radiolabeled fluoroarachidonic acid, such as ¹⁸F-FAA, has been developed as a PET tracer for imaging regional disturbances in brain arachidonic acid metabolism. nih.govsnmjournals.org The longer half-life of the ¹⁸F isotope (109.8 minutes) compared to ¹¹C (20.4 minutes) makes it a more practical option for clinical translation. nih.govsnmjournals.org In animal models of neuroinflammation, PET imaging with ¹⁸F-FAA can detect increased uptake and incorporation of the tracer in affected brain regions. nih.govnih.gov This approach has been validated in various models, including those of Alzheimer's disease and traumatic brain injury. nih.goviaea.org The ability to visualize and quantify neuroinflammation in vivo is a powerful tool for understanding disease mechanisms and for the development of new anti-inflammatory therapies. nih.goviaea.org

Organoid and Ex Vivo Model Applications for Metabolic Studies

This compound (5-F-AA) is a synthetic analogue of arachidonic acid (AA), a critical polyunsaturated fatty acid involved in a wide array of cellular signaling pathways, most notably inflammation. By substituting a fluorine atom at the C-5 position, 5-F-AA acts as a valuable biochemical probe to investigate the complex metabolism of arachidonic acid. While its use has been documented in various in vitro systems, its application in more physiologically relevant organoid and ex vivo models is an emerging area poised to yield significant insights into metabolic processes in both health and disease.

Organoids, three-dimensional structures grown from stem cells, and ex vivo tissue cultures offer superior models for metabolic research compared to traditional 2D cell cultures. They preserve the complex cellular architecture, cell-cell interactions, and metabolic heterogeneity of the original tissue. mdpi.comnih.gov These systems have been successfully employed to study fatty acid metabolism, making them ideal platforms for investigating the nuanced effects of probes like 5-F-AA. For instance, intestinal organoids have been used to explore fatty acid absorption and the metabolic pathways involved in energy production. researchgate.netbiorxiv.org

The primary mechanism of 5-F-AA involves its interaction with the 5-lipoxygenase (5-LO) pathway. creative-proteomics.comnih.gov This pathway is responsible for converting arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. cvphysiology.comnih.gov Research in simpler models, such as cultured macrophages, has demonstrated that 5-F-AA can be incorporated into cellular phospholipids similarly to natural arachidonic acid. However, its presence leads to a significant modulation of the downstream metabolic products.

A key study investigating the effects of fluorinated arachidonic acids on leukotriene C4 (LTC4) production in mouse peritoneal macrophages found that cells treated with 20 µM 5-F-AA released 1.5 to 1.8 times more LTC4 than control cells following stimulation. This is in stark contrast to its isomer, 6-fluoroarachidonic acid (6-F-AA), which under the same conditions, caused a 30% to 35% decrease in LTC4 release. This differential effect highlights the specificity of 5-F-AA as a tool to probe and manipulate the 5-lipoxygenase cascade.

The application of 5-F-AA in organoid and ex vivo models holds considerable promise. In ex vivo models of brain tissue and skin, the metabolism of arachidonic acid has been studied to understand pathological conditions like subarachnoid hemorrhage and cutaneous inflammation. nih.govcardiff.ac.uk Introducing 5-F-AA into such systems could help dissect the specific contribution of the 5-LO pathway to tissue-level inflammatory responses. Similarly, in tumor organoids, where the leukotriene pathway is often upregulated and contributes to cancer progression, 5-F-AA could serve as a probe to explore the functional consequences of this pathway's activation and as a tool to evaluate potential therapeutic interventions. life-science-alliance.org For example, studies in colon cancer spheroids have shown that 5-LO expression is finely tuned by proliferative pathways, a mechanism that could be further explored using 5-F-AA. life-science-alliance.org

While direct, published studies detailing the use of 5-F-AA in organoid models for metabolic studies are still limited, the foundational research in other systems provides a strong rationale for its future application. The ability to selectively perturb the arachidonic acid pathway in a controlled, tissue-like environment will undoubtedly deepen the understanding of lipid metabolism in complex biological processes.

Interactive Data Table: Effect of Fluorinated Arachidonic Acids on Leukotriene C4 Production

The table below summarizes findings from a study on mouse peritoneal macrophages, illustrating how 5-F-AA modulates a key metabolic pathway.

Compound (20 µM)Effect on Leukotriene C4 (LTC4) ProductionFold Change vs. Control
This compound (5-F-AA) Increased1.5 to 1.8
6-Fluoroarachidonic acid (6-F-AA) Decreased0.65 to 0.70
Arachidonic acid (AA) - Control Baseline1.0

Advanced Analytical and Spectroscopic Characterization of 5 Fluoroarachidonic Acid and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 5-FAA and its metabolites from complex biological matrices, enabling their subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for both the qualitative and quantitative analysis of 5-FAA. nih.govavantiresearch.com To make the fatty acids suitable for GC analysis, they must first be converted into more volatile and less polar derivatives. nih.govresearchgate.net A common derivatization method involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester. nih.govlipidmaps.org This process not only increases volatility but also enhances sensitivity for detection by negative chemical ionization (NCI) mass spectrometry. nih.govlipidmaps.org

The analytical workflow typically involves the extraction of total lipids from biological samples, such as plasma or tissue, often in the presence of an internal standard like heptadecanoic acid for accurate quantification. nih.govlipidmaps.org The extracted lipids are then saponified to release the fatty acids, which are subsequently derivatized. The resulting PFB esters are injected into the GC system, where they are separated on a capillary column. nih.govnih.gov The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. avantiresearch.com

GC-MS analysis has been successfully used to detect the presence of 19F-FAA in total lipid, total phospholipid, and individual phospholipid fractions in brain tissue. nih.gov This demonstrates the utility of GC-MS in tracking the incorporation of 5-FAA into various lipid pools within biological systems. The use of stable isotope-labeled internal standards further enhances the accuracy and precision of quantitative measurements by compensating for losses during sample preparation and analysis. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of 5-FAA and its metabolites. criver.comijpras.com High-resolution mass spectrometry (HRMS) is particularly powerful for identifying and profiling metabolites. criver.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile biomolecules like fatty acids. nih.govaocs.org ESI allows for the transfer of ions from solution into the gas phase for mass analysis. nih.gov In the context of 5-FAA, ESI-MS can be used to determine the mass-to-charge ratio of the intact molecule and its fragments, providing crucial information for structural identification. For instance, ESI-MS has been used to confirm the mass of synthesized 20-fluoroarachidonic acid. snmjournals.org

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of selected precursor ions. The resulting product ion spectra provide detailed structural information that can be used to pinpoint the location of modifications, such as the fluorine atom or sites of metabolism. nih.govnih.gov This is critical for differentiating between isomers and identifying unknown metabolites. criver.com Novel fragmentation techniques, such as electron-activated dissociation (EAD), can provide unique fragmentation patterns that are particularly useful for determining the sites of conjugation in metabolites. nih.gov

For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method. sfrbm.orgunitn.it By using multiple reaction monitoring (MRM), specific precursor-product ion transitions for 5-FAA and its metabolites can be monitored, allowing for accurate quantification even in complex biological matrices. sfrbm.org The use of stable isotope-labeled internal standards is also crucial for accurate quantification in LC-MS/MS assays. sfrbm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. researchgate.netfiveable.me It is a cornerstone for the structural confirmation of 5-FAA and for gaining mechanistic insights into its interactions.

Proton (1H) and Carbon (13C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structure of synthesized 5-FAA and its precursors. snmjournals.orgnih.gov

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 20-fluoroarachidonic acid, the ¹H NMR spectrum shows characteristic signals for the olefinic protons, the methylene (B1212753) protons adjacent to the fluorine atom, and the other aliphatic protons in the fatty acid chain. snmjournals.org For example, the signal for the two protons on the carbon bearing the fluorine atom (CH₂F) appears as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene group. snmjournals.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 20-Fluoroarachidonic Acid Methyl Ester

Nucleus Chemical Shift (ppm) Description Reference
¹H 5.38 (m) Olefinic protons (=CH) snmjournals.org
¹H 4.47 (dt) Protons on carbon with fluorine (CH₂F) snmjournals.org
¹H 3.67 (s) Methyl ester protons (OCH₃) snmjournals.org
¹H 2.82 (m) Allylic protons snmjournals.org
¹H 2.33 (t) Protons alpha to carbonyl snmjournals.org
¹³C 174.05 Carbonyl carbon (C=O) nih.gov
¹³C 127.96-129.94 Olefinic carbons nih.gov
¹³C 84.10 (d) Carbon bonded to fluorine (CF) nih.gov
¹³C 51.47 Methyl ester carbon (OCH₃) nih.gov
¹³C 24.77-33.43 Aliphatic carbons nih.gov

This table presents representative data and may not be exhaustive. Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dt (doublet of triplets).

Fluorine (19F) NMR for Specific Analysis of Fluorinated Compounds

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for analyzing fluorinated compounds like 5-FAA. magritek.comslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. magritek.com A key advantage of ¹⁹F NMR is its large chemical shift range, which minimizes the likelihood of signal overlap, even in complex mixtures. magritek.comacgpubs.org

In the analysis of 5-FAA, the ¹⁹F NMR spectrum will show a signal whose chemical shift is characteristic of the fluorine atom's environment within the molecule. For example, in 20-fluoroarachidonic acid, the ¹⁹F NMR spectrum exhibits a distinct signal corresponding to the fluorine atom at the end of the alkyl chain. nih.gov This specificity allows for the direct detection and monitoring of 5-FAA and its fluorinated metabolites in biological samples without interference from non-fluorinated endogenous molecules. nih.gov ¹⁹F NMR can also be used for quantitative analysis, providing an accurate measure of the concentration of fluorinated species. acgpubs.org

Other Spectroscopic Methods for Investigating 5-Fluoroarachidonic Acid Interactions

While GC-MS and NMR are primary tools, other spectroscopic methods can provide valuable information about the interactions of 5-FAA with biological systems. fiveable.me

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions and can be used to study interactions that result in a change in the electronic environment of a chromophore. nih.govjapsonline.com For example, UV-Vis spectroscopy could be used to monitor the binding of 5-FAA to proteins that contain chromophoric amino acid residues. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique can be employed to investigate the binding of 5-FAA to proteins. nih.gov Changes in the fluorescence intensity or emission wavelength of intrinsic protein fluorophores (like tryptophan) upon binding of a ligand can provide information about the binding affinity and the microenvironment of the binding site. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of macromolecules like proteins and nucleic acids. nih.gov It can be used to investigate whether the binding of 5-FAA induces conformational changes in its target proteins. nih.gov For example, studies with the related compound 5-fluorouracil (B62378) have used CD to show that it can disturb the native conformation of DNA. nih.gov

These spectroscopic methods, often used in combination, provide a powerful arsenal (B13267) for the detailed characterization of 5-FAA and its metabolites, from their fundamental chemical structure to their complex interactions within a biological context. americanpharmaceuticalreview.com

Future Directions and Emerging Research Avenues for 5 Fluoroarachidonic Acid

Development of Novel Fluoroarachidonic Acid Analogs with Enhanced Target Specificity

The development of novel analogs of fluoroarachidonic acid is a burgeoning area of research focused on creating molecules with improved selectivity for specific enzymes or metabolic pathways. The substitution of hydrogen with fluorine can significantly alter a compound's stability, lipophilicity, and electronic properties with minimal steric changes. ucd.ie This principle is being exploited to design probes that are not just reporters of general fatty acid metabolism but are tailored to specific biological questions.

One approach involves the synthesis of analogs where the fluorine atom's position is strategically varied along the acyl chain. The location of the fluorine can determine its biodegradability and interaction with metabolic enzymes. ucd.ie For example, research into other fluorinated fatty acids, such as fluorothia fatty acids, has demonstrated that modifications like heteroatom substitution can block certain metabolic processes like β-oxidation, thereby "trapping" the analog within a specific pathway to allow for clearer imaging and quantification. nih.govsnmjournals.org This strategy aims to create analogs that are preferentially processed by one class of enzymes (e.g., cyclooxygenases) over others (e.g., lipoxygenases or cytochrome P450 enzymes), allowing researchers to dissect the contributions of each pathway to a physiological or pathological state. The goal is to develop a toolkit of fluorinated analogs, each providing a window into a distinct aspect of arachidonic acid metabolism.

Table 1: Examples of Modified Fatty Acid Analogs and Their Research Applications

Analog TypeModification PrincipleResearch ApplicationKey Findings
ω-Fluorinated Fatty Acids Introduction of a fluorine atom at the terminal (omega) position of the fatty acid chain.Used as PET imaging probes to trace fatty acid uptake and metabolism in vivo. nih.govacs.org20-[¹⁸F]Fluoroarachidonic acid allows for imaging of neuroinflammation by tracking arachidonic acid incorporation into brain phospholipids (B1166683). nih.govnih.gov
Thia-Substituted Fatty Acids Replacement of a methylene (B1212753) group with a sulfur atom (thia-substitution). nih.govDeveloped as metabolically trapped probes to study fatty acid oxidation (FAO). nih.govThe thia-substitution can block β-oxidation, making the probe's accumulation specific to FAO rates, which is useful for myocardial imaging. nih.govsnmjournals.org
β-Methylated Fatty Acids Addition of a methyl group at the beta-position of the fatty acid chain. snmjournals.orgProposed as tracers where the methyl group would block β-oxidation.The trapping mechanism may also be influenced by incorporation into complex lipids, requiring careful validation of its specificity to β-oxidation. snmjournals.org

Integration with Multi-Omics Approaches in Lipidomics Research

The true potential of 5-fluoroarachidonic acid as a research tool is realized when its use is integrated with other high-throughput "omics" technologies. nih.gov Multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, aim to provide a comprehensive understanding of complex biological systems. nih.govnih.gov Lipidomics, the large-scale study of lipids, is a critical component of this approach, and fluorinated fatty acids serve as functional probes to perturb and track lipid dynamics within this integrated framework.

In the context of a complex disease like Alzheimer's, researchers can use transcriptomics to identify dysregulated genes in lipid metabolism pathways and proteomics to quantify the corresponding changes in enzyme levels. nih.govmdpi.com 5-FAA and its radiolabeled analogs can then be introduced into the system (e.g., a preclinical model) to provide a dynamic, real-time readout of how these molecular changes functionally impact arachidonic acid uptake, trafficking, and metabolism. nih.govnih.gov This integrated approach allows scientists to connect genetic predispositions and protein expression changes directly to functional metabolic outcomes, offering a more complete picture of disease pathogenesis. medrxiv.org This synergy helps to validate targets and uncover novel mechanistic insights that would be missed by any single omics approach alone. nih.govgcms.cz

Table 2: Hypothetical Multi-Omics Integration Strategy for Studying Neuroinflammation with 5-FAA

Omics LayerAnalytical MethodInformation GainedIntegration with 5-FAA
Transcriptomics RNA-SequencingIdentifies differentially expressed genes related to lipid metabolism, inflammation, and transport (e.g., PLA2, COX, LOX enzymes). mdpi.comProvides a list of candidate genes whose functional impact on arachidonic acid metabolism can be tested using 5-FAA.
Proteomics Mass SpectrometryQuantifies the abundance of key enzymes and proteins involved in the arachidonic acid cascade. nih.govCorrelates the levels of specific enzymes (e.g., cPLA2) with the observed rate of 5-FAA uptake and metabolism. researchgate.net
Lipidomics Mass SpectrometryProfiles the global changes in lipid species, including eicosanoids and phospholipids, in response to a stimulus.Validates that 5-FAA is incorporated into relevant lipid pools and helps identify the fluoro-substituted metabolites that are formed.
Functional Imaging PET with [¹⁸F]-FAAMeasures the in vivo rate and spatial distribution of arachidonic acid uptake and incorporation into tissues like the brain. nih.govProvides a functional, system-level readout that directly reflects the combined upstream effects identified by other omics layers.

Exploring Unconventional Metabolic Pathways of this compound in Complex Biological Systems

Arachidonic acid is metabolized through several well-characterized enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, producing a vast array of bioactive eicosanoids. researchgate.net A key area of emerging research is to understand how the introduction of a fluorine atom onto the arachidonic acid backbone alters these conventional routes and potentially shunts the molecule into unconventional or previously uncharacterized metabolic pathways.

The carbon-fluorine bond is exceptionally strong, which can render the molecule resistant to certain enzymatic reactions or alter the substrate's affinity for an enzyme's active site. wikipedia.org This can lead to several outcomes: the fluorinated analog may act as an inhibitor of a specific enzyme, it may be a poor substrate, or it may be metabolized into novel fluoro-eicosanoids not produced from the parent compound. ucd.ie Studies on fluorinated precursors in microorganisms have shown they can be used to produce novel derivatives with altered biological properties. ucd.ie In complex biological systems, this could mean that 5-FAA is processed by alternative enzymes or that its metabolites have unique biological activities. Exploring these unconventional pathways is crucial for fully understanding the biological effects of 5-FAA and for harnessing its potential to create metabolites with novel therapeutic or diagnostic properties.

Elucidating the Role of Fluoro-Substituted Eicosanoids in Intercellular Communication

Eicosanoids, the signaling lipids derived from arachidonic acid, are critical mediators of intercellular communication, regulating processes like inflammation, immune responses, and tissue homeostasis. nih.govnih.govresearchgate.net When this compound is metabolized by cells, it is presumed to form a parallel family of fluoro-substituted eicosanoids. A pivotal future direction is to elucidate the structure and function of these novel signaling molecules and determine how they modulate cell-to-cell communication.

The presence of a fluorine atom can alter the shape and polarity of the eicosanoid, which in turn could affect its binding affinity and efficacy at G-protein coupled receptors that mediate much of the eicosanoid signaling. wikipedia.orgnih.gov A fluoro-substituted prostaglandin, for example, might act as a more potent agonist, a partial agonist, or even an antagonist at its receptor compared to its non-fluorinated counterpart. Research will focus on synthesizing these fluoro-eicosanoids, characterizing their receptor binding profiles, and studying their effects on downstream signaling cascades in various cell types. Understanding how these modified lipids alter the complex language of intercellular communication could lead to the development of new therapeutics that can fine-tune inflammatory and other biological responses. Furthermore, studies have shown that fluorinated lipids can enhance the passage of molecules into cells, suggesting they may have unique transport properties that also influence their signaling roles. nih.gov

Advancements in Imaging Probes for Real-time Metabolic and Enzymatic Activity Studies in Preclinical Models

One of the most advanced applications of fluoroarachidonic acid is in the development of imaging probes for positron emission tomography (PET). nih.gov The synthesis of 20-[¹⁸F]fluoroarachidonic acid ([¹⁸F]-FAA), which incorporates the positron-emitting isotope Fluorine-18, has enabled the non-invasive, real-time visualization of arachidonic acid metabolism in living subjects. nih.govresearchgate.net The longer half-life of ¹⁸F (109.8 minutes) compared to ¹¹C (20.4 minutes) offers significant advantages for clinical translation, allowing for more complex imaging protocols and wider distribution. nih.govacs.org

Current research has successfully used [¹⁸F]-FAA in mouse models of Alzheimer's disease to demonstrate increased uptake of arachidonic acid in the brain, a marker of neuroinflammation. nih.govresearchgate.net Future advancements will focus on improving the synthesis of these probes to achieve higher yields and specific activity, which enhances imaging resolution. nih.gov The development of next-generation probes will aim for greater specificity to individual enzymatic pathways. Alongside PET, complementary imaging techniques using fluorescence-based probes are being developed to provide high-resolution monitoring of specific enzyme activities, such as fatty acid amide hydrolase (FAAH), in live cells and tissues. nih.govrsc.orgunimi.it The combination of these advanced imaging tools will provide an unprecedented, multi-scale view of fatty acid metabolism in health and disease.

Table 3: Research Findings on [¹⁸F]-Fluoroarachidonic Acid as a PET Imaging Probe

Research FocusPreclinical ModelKey FindingsSignificance
Improved Radiosynthesis Chemical SynthesisA novel, convergent synthetic route increased the radiochemical yield and specific activity of [¹⁸F]-FAA. nih.govMakes the tracer more practical and affordable for widespread preclinical and potential clinical use. nih.govacs.org
In Vivo Stability Mouse Serum[¹⁸F]-FAA showed high stability in mouse serum over several hours, with >98% purity maintained, indicating minimal decomposition in vivo. nih.govConfirms that the tracer remains intact in the bloodstream long enough to accurately report on tissue uptake. nih.gov
Neuroinflammation Imaging ApoE4-TR Mice (Alzheimer's Model)Demonstrated time-dependent uptake of [¹⁸F]-FAA into the brain, allowing for the calculation of the arachidonic acid incorporation coefficient (K*). nih.govresearchgate.netValidates [¹⁸F]-FAA as a viable biomarker for tracking neuroinflammation associated with Alzheimer's pathology. nih.govresearchgate.net
Pharmacokinetic Profiling Unanesthetized MiceInjected ¹⁹F-FAA showed selective incorporation into specific brain phospholipids, primarily choline (B1196258) glycerophospholipid and phosphatidylinositol, similar to natural arachidonic acid. nih.govSuggests that the fluorinated analog faithfully mimics the metabolic fate of endogenous arachidonic acid in the brain. nih.gov

Q & A

Q. How should researchers design dose-response studies for this compound in cellular models?

  • Methodological Answer: Establish a logarithmic concentration range (e.g., 1 nM–100 µM) based on prior IC₅₀ data. Include vehicle controls and normalize responses to baseline activity. Use nonlinear regression models (e.g., Hill equation) to calculate efficacy and potency .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically resolved?

  • Methodological Answer: Conduct meta-analyses of published data using tools like PRISMA guidelines. Evaluate variables such as cell type specificity, assay conditions (e.g., serum-free vs. serum-containing media), and batch-to-batch compound variability. Replicate key experiments under standardized protocols .

Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in vivo?

  • Methodological Answer: Employ stable isotope-labeled tracers (e.g., ¹³C or ²H) and track metabolites via LC-MS/MS. Combine knockout models (e.g., COX-1/COX-2 deficient mice) to identify enzyme-specific pathways. Use radiolabeled compounds for tissue distribution studies .

Q. How can researchers assess the interaction of this compound with phospholipase A₂ (PLA₂) isoforms?

  • Methodological Answer: Perform kinetic assays using recombinant PLA₂ isoforms and fluorogenic substrates (e.g., PED6). Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking simulations predict binding poses .

Q. What in vitro and in vivo models are optimal for studying the pharmacokinetics of this compound?

  • Methodological Answer: Use Caco-2 cell monolayers for intestinal permeability assays. In vivo, employ cannulated rodents for plasma pharmacokinetic profiling. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. How does fluorination at the 5-position alter the bioactivity of arachidonic acid derivatives?

  • Methodological Answer: Compare dose-response curves of fluorinated vs. non-fluorinated analogs in assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Analyze X-ray crystallography data of enzyme-ligand complexes to identify steric or electronic effects of fluorine .

Methodological Considerations

  • Data Reproducibility : Document experimental parameters in detail (e.g., solvent lot numbers, incubation times) and deposit raw data in repositories like Figshare or Zenodo .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply mixed-effects models for clustered data (e.g., repeated measurements) .
  • Literature Review : Leverage Scopus or Web of Science with search strings like TITLE-ABS-KEY("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM")) to identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.